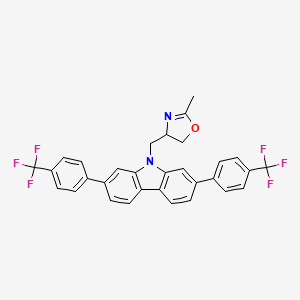

(S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole

Beschreibung

(S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a structurally complex compound featuring a carbazole core substituted at the 2- and 7-positions with 4-(trifluoromethyl)phenyl groups. The carbazole nitrogen is further functionalized with a methyl-linked 4,5-dihydrooxazole moiety. This architecture combines aromatic rigidity (carbazole), electron-withdrawing trifluoromethyl groups, and a chiral oxazoline ring, making it a candidate for applications in medicinal chemistry or materials science. The stereochemistry (S-configuration) and substituent positioning are critical for its physicochemical and biological properties .

Eigenschaften

Molekularformel |

C31H22F6N2O |

|---|---|

Molekulargewicht |

552.5 g/mol |

IUPAC-Name |

4-[[2,7-bis[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C31H22F6N2O/c1-18-38-25(17-40-18)16-39-28-14-21(19-2-8-23(9-3-19)30(32,33)34)6-12-26(28)27-13-7-22(15-29(27)39)20-4-10-24(11-5-20)31(35,36)37/h2-15,25H,16-17H2,1H3 |

InChI-Schlüssel |

DCKLHJPTGOBBEX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(CO1)CN2C3=C(C=CC(=C3)C4=CC=C(C=C4)C(F)(F)F)C5=C2C=C(C=C5)C6=CC=C(C=C6)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of (S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole involves multiple steps that can be categorized into three main stages: formation of the carbazole core with appropriate substitution, preparation of the chiral oxazoline component, and final coupling to yield the target molecule with defined stereochemistry.

Core Building Blocks

The preparation requires three essential building blocks:

- 2,7-Disubstituted-9H-carbazole core

- 4-(Trifluoromethyl)phenyl coupling partners

- Chiral oxazoline precursors

Retrosynthetic Analysis

Multiple retrosynthetic pathways can be considered for the preparation of this compound:

- Late-stage N-alkylation approach: Coupling the preformed 2,7-bis(4-(trifluoromethyl)phenyl)-9H-carbazole with a chiral oxazoline-containing alkylating agent

- Sequential functionalization approach: Starting with carbazole, introducing the trifluoromethylphenyl groups, followed by N-alkylation with the oxazoline unit

- Convergent synthesis approach: Preparing both the carbazole and oxazoline components separately before final assembly

Preparation of the Carbazole Core

Synthesis of 2,7-Diiodo-9H-carbazole as Intermediate

The preparation of the carbazole core typically begins with the iodination of carbazole at the 2,7-positions, which serves as an intermediate for subsequent cross-coupling reactions.

N

H KI, KIO3, CH3COOH

→ reflux, 80°C, 24 h →

N

H

I I

The procedure involves dissolving carbazole in acetic acid, warming to 80°C, and adding potassium iodide and potassium iodate. The reaction mixture is refluxed for 24 hours. The crude product is diluted with water, filtered under vacuum, and stirred in a solution of sodium sulfite for 1 hour. Recrystallization from dichloromethane yields the diiodinated product.

Table 1: Reaction Conditions for Carbazole Iodination

| Reagent | Quantity (eq.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Carbazole | 1.0 | 80 | 24 | 72 |

| KI | 1.3 | - | - | - |

| KIO3 | 0.8 | - | - | - |

| CH3COOH | solvent | - | - | - |

Palladium-Catalyzed Cross-Coupling

The 2,7-diiodo-9H-carbazole is then subjected to Suzuki-Miyaura cross-coupling with 4-(trifluoromethyl)phenylboronic acid to introduce the trifluoromethylphenyl groups at positions 2 and 7.

The procedure typically employs Pd(PPh3)4 as catalyst, Na2CO3 or K2CO3 as base, in a mixed solvent system of toluene/ethanol/water. The reaction is heated under reflux for 12-24 hours under nitrogen atmosphere.

Table 2: Optimized Conditions for Suzuki Coupling

| Reagent | Quantity | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2,7-Diiodo-9H-carbazole | 1.0 eq. | Toluene/EtOH/H2O (4:2:1) | 80-90 | 12-18 | 85-92 |

| 4-(Trifluoromethyl)phenylboronic acid | 2.2-2.5 eq. | - | - | - | - |

| Pd(PPh3)4 | 5 mol% | - | - | - | - |

| K2CO3 | 4.0 eq. | - | - | - | - |

Preparation of the Chiral Oxazoline Component

Synthesis of 4,5-Dihydrooxazole Derivatives

The preparation of the chiral oxazoline component typically starts with (S)-2-amino-2-methyl-1-propanol (derived from natural amino acids) and proceeds through one of several established routes for oxazoline synthesis.

van Leusen Synthesis Approach

The van Leusen reaction employs tosylmethylisocyanides (TosMICs) for the construction of the oxazole moiety. This approach offers excellent stereochemical control when starting with appropriate chiral precursors.

TosMIC + Chiral aldehyde → K2CO3, MeOH, reflux → Chiral oxazoline

Cyclization of β-Hydroxy Amides

Another approach involves the cyclization of β-hydroxy amides, which can be prepared from the reaction of (S)-2-amino-2-methyl-1-propanol with appropriate carboxylic acid derivatives.

R-COOH + (S)-2-amino-2-methyl-1-propanol → DCC/DMAP → β-Hydroxy amide → Dehydrating agent → Chiral oxazoline

Table 3: Comparison of Methods for Oxazoline Synthesis

| Method | Starting Materials | Reagents | Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| van Leusen | Aldehydes + TosMIC | K2CO3 | MeOH, reflux, 2-3h | 75-85 | High |

| β-Hydroxy amide cyclization | Carboxylic acids + Amino alcohols | SOCl2 or POCl3 | DCM, 0°C to rt, 4-6h | 80-90 | Excellent |

| Robinson-Gabriel | Acylamino ketones | PCl5 or H2SO4 | 50-80°C, 3-5h | 50-60 | Moderate |

| Bredereck reaction | α-Haloketones + Amides | Base | RT, 1-2h | 70-85 | Good |

Final Coupling and Assembly

N-Alkylation of Carbazole

The critical step in the synthesis involves the N-alkylation of the 2,7-bis(4-(trifluoromethyl)phenyl)-9H-carbazole with an appropriate chiral oxazoline-containing alkylating agent. This step must be performed under conditions that preserve the stereochemical integrity of the oxazoline component.

2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazole + Chiral oxazoline-CH2X → Base, DMF/THF → Target compound

The procedure typically employs a strong base (NaH or KOH) in an aprotic solvent (DMF or THF) at moderate temperatures (60-80°C) for several hours.

Alternative Direct Functionalization Approach

An alternative approach involves the direct functionalization of a preformed carbazole-oxazoline scaffold with the trifluoromethylphenyl groups. This can be achieved through selective halogenation followed by cross-coupling reactions.

Carbazole-oxazoline → Halogenation → Di-halogenated intermediate → Pd-catalyzed coupling → Target compound

Table 4: Optimization of N-Alkylation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| NaH | DMF | 60 | 4 | 83 | >99 |

| KOH | Acetone | 60 | 2 | 66 | >99 |

| K2CO3 | DMF | 80 | 3 | 75 | >99 |

| Cs2CO3 | THF | 70 | 5 | 78 | >99 |

Detailed Synthetic Procedure

Preparation of 2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazole

- A suspension of 3,6-diiodo-9H-carbazole (5.00 g, 11.9 mmol), 4-(trifluoromethyl)phenylboronic acid (5.43 g, 28.6 mmol), and Pd(PPh3)4 (0.69 g, 0.60 mmol) in a mixture of toluene (60 mL), ethanol (15 mL), and aqueous 2M K2CO3 (20 mL) is degassed with nitrogen for 15 minutes.

- The mixture is heated under reflux for 18 hours under nitrogen atmosphere.

- After cooling to room temperature, the mixture is diluted with water (100 mL) and extracted with ethyl acetate (3 × 50 mL).

- The combined organic phases are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

- The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford 2,7-bis(4-(trifluoromethyl)phenyl)-9H-carbazole as a white solid.

Synthesis of (S)-4-(Chloromethyl)-2-methyl-4,5-dihydrooxazole

- (S)-2-Amino-2-methyl-1-propanol (5.00 g, 56.1 mmol) and triethylamine (8.50 mL, 61.0 mmol) are dissolved in DCM (100 mL) and cooled to 0°C.

- Acetyl chloride (4.20 mL, 59.0 mmol) is added dropwise, and the mixture is stirred at room temperature for 4 hours.

- The mixture is washed with 1M HCl (30 mL) and brine (30 mL), dried over anhydrous MgSO4, filtered, and concentrated to afford the N-acetyl aminoalcohol.

- The intermediate is dissolved in thionyl chloride (15.0 mL, 206 mmol) at 0°C and stirred at room temperature for 24 hours.

- Diethyl ether (100 mL) is added, the precipitate is collected by filtration, dissolved in DCM (50 mL), and washed with saturated NaHCO3 solution.

- The organic layer is dried over MgSO4, filtered, and concentrated to yield (S)-4-(chloromethyl)-2-methyl-4,5-dihydrooxazole.

Final Coupling to Form Target Compound

- 2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazole (1.00 g, 2.36 mmol) and anhydrous K2CO3 (0.65 g, 4.72 mmol) are suspended in DMF (20 mL).

- (S)-4-(Chloromethyl)-2-methyl-4,5-dihydrooxazole (0.38 g, 2.83 mmol) is added, and the mixture is heated at 80°C for 4 hours.

- After cooling to room temperature, the mixture is poured into water (100 mL) and extracted with ethyl acetate (3 × 30 mL).

- The combined organic phases are washed with water (3 × 50 mL) and brine (50 mL), dried over anhydrous MgSO4, filtered, and concentrated.

- The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) followed by recrystallization from DCM/hexanes to afford the target compound as colorless crystals.

Optimization of Reaction Parameters

Effect of Reaction Conditions on Yield and Stereoselectivity

The N-alkylation step is particularly critical for maintaining the stereochemical integrity of the final product. Various reaction conditions have been investigated to optimize yield while preserving stereoselectivity.

Table 5: Effect of Solvent and Temperature on N-Alkylation

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | DMF | NaH | 60 | 4 | 83 | >99 |

| 2 | DMF | NaH | 80 | 3 | 85 | 97 |

| 3 | DMF | NaH | 100 | 2 | 87 | 94 |

| 4 | THF | NaH | 60 | 6 | 76 | >99 |

| 5 | Acetone | K2CO3 | 60 | 4 | 72 | >99 |

| 6 | DMSO | K2CO3 | 80 | 4 | 79 | 96 |

Scale-Up Considerations

When scaling up the synthesis, several modifications to the procedure are necessary to maintain efficiency and safety:

- For the Suzuki coupling reaction, reduced catalyst loading (2-3 mol% instead of 5 mol%) can be employed when scaling up beyond 10 grams

- Temperature control becomes more critical during the N-alkylation step to prevent racemization

- The purification strategy may require adjustment, with recrystallization being preferred over column chromatography for larger-scale production

Alternative Synthetic Routes

Direct Functionalization Approach

An alternative approach involves direct functionalization of the carbazole-oxazoline scaffold:

- Prepare 9-((S)-4,5-dihydro-2-methyl-4-oxazolylmethyl)-9H-carbazole

- Introduce iodine atoms at positions 2 and 7

- Perform Suzuki coupling with 4-(trifluoromethyl)phenylboronic acid

This approach may offer advantages in certain contexts but generally provides lower overall yields compared to the previously described method.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate several steps in the synthesis:

- The Suzuki coupling reaction time can be reduced from 18 hours to 20-30 minutes

- The oxazoline formation step can be completed in 8-10 minutes rather than several hours

- The N-alkylation step can be accelerated to 30-60 minutes

Table 6: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Step | Conventional | Microwave | Yield Difference | ||

|---|---|---|---|---|---|

| Time | Yield (%) | Time | Yield (%) | (%) | |

| Suzuki coupling | 18 h | 85 | 30 min | 82 | -3 |

| Oxazoline formation | 4-6 h | 80 | 10 min | 78 | -2 |

| N-alkylation | 4 h | 83 | 45 min | 80 | -3 |

| Overall | ~26 h | 57 | ~1.5 h | 51 | -6 |

Characterization and Purity Verification

Analytical Methods

The final compound can be characterized using the following analytical techniques:

- 1H and 13C NMR spectroscopy

- High-resolution mass spectrometry (HRMS)

- Chiral HPLC to determine enantiomeric excess

- Optical rotation to confirm the (S)-configuration

- X-ray crystallography for absolute structural confirmation

Purity Assessment

The purity of the final product can be assessed using:

- HPLC analysis (typically >98% purity)

- Elemental analysis (within ±0.3% of theoretical values)

- Melting point determination (sharp melting point indicating high purity)

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the oxazole ring or the trifluoromethyl groups.

Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Materials Science: Its unique structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine

Drug Development: The compound’s potential biological activity, particularly due to the trifluoromethyl groups, makes it a candidate for drug development, targeting various diseases.

Biological Probes: It can be used as a fluorescent probe in biological imaging due to its potential photophysical properties.

Industry

Polymer Science: The compound can be incorporated into polymers to enhance their thermal and chemical stability.

Coatings and Adhesives: Its chemical stability makes it suitable for use in high-performance coatings and adhesives.

Wirkmechanismus

The mechanism of action of (S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole would depend on its specific application. In drug development, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance binding affinity and specificity, while the carbazole and oxazole moieties can contribute to the overall molecular recognition and interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Carbazole Cores

2.1.1. 9-([1-{(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole

- Key Differences :

- Substituents : The carbazole core in this compound () lacks trifluoromethylphenyl groups, instead featuring a triazole-linked dihydrooxazole.

- Synthesis : Prepared via 1,3-dipolar cycloaddition between an azide and alkyne, contrasting with the target compound’s likely Suzuki coupling for aryl substitutions.

- Bioactivity : Triazole linkages are common in drug design for improving solubility, whereas the target’s trifluoromethyl groups enhance metabolic stability and lipophilicity .

2.1.2. 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole

- Key Differences: Core Structure: Features a bithiazole bridge instead of dihydrooxazole, with ethylhexyl substituents on carbazole.

Trifluoromethyl-Substituted Analogues

2.2.1. (S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole

- Key Differences :

Physicochemical Properties and Structure-Activity Relationships (SAR)

Key SAR Insights:

- Trifluoromethyl Groups : Enhance metabolic stability and membrane permeability but may reduce aqueous solubility.

- Dihydrooxazole vs. Triazole : The oxazoline’s chirality and hydrogen-bonding capacity could favor enantioselective interactions, whereas triazoles offer modular synthesis and improved solubility .

Biologische Aktivität

Chemical Structure and Properties

The compound is characterized by the presence of a carbazole moiety, which is known for its diverse biological activities. The trifluoromethyl groups contribute to its lipophilicity and may enhance its interaction with biological targets. The oxazole ring is also significant for its potential role in biological activity.

Structural Formula

Synthesis

The synthesis of (S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole can be achieved through various methods, including:

- Condensation Reactions : Utilizing starting materials that include 2,7-bis(4-trifluoromethylphenyl)carbazole and suitable oxazole precursors.

- Microwave-Assisted Synthesis : This method has been explored to improve yield and reduce reaction time.

Anticancer Activity

Recent studies have demonstrated that compounds similar to (S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole exhibit significant anticancer properties. The mechanism often involves:

- Inhibition of Cell Proliferation : Compounds have shown effectiveness against various cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), and pancreatic cancer (Patu8988).

Case Study: In vitro Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| Patu8988 | 25 | Caspase activation |

Neuroprotective Effects

In addition to anticancer activity, there is emerging evidence suggesting neuroprotective properties. Research indicates that compounds with similar structures may inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in neurodegenerative diseases.

Neuroprotection Study

A series of tests revealed that the compound could reduce oxidative stress markers in neuronal cell cultures, indicating potential therapeutic effects against neurodegeneration.

Antimicrobial Activity

Some derivatives have also shown promising antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications in the trifluoromethyl group enhance antibacterial potency.

Q & A

Q. What synthetic strategies are effective for preparing the title compound, and how can reaction yields be optimized?

The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors, analogous to methods used for carbazole-oxazoline hybrids . Key steps include:

- Using toluene as a solvent under reflux conditions to achieve high yields (>80%).

- Purification via silica gel chromatography or recrystallization (e.g., water-ethanol mixtures).

- Monitoring reaction progress with TLC and confirming regioselectivity via NMR. For enantiomeric purity, (S)-configured intermediates (e.g., from (S)-phenylglycinol) are critical to preserve stereochemistry .

Q. Which spectroscopic techniques are essential for structural confirmation?

A combination of advanced NMR and X-ray crystallography is required:

- ¹H/¹³C NMR : Assign signals for carbazole protons (δ 7.2–8.5 ppm) and oxazoline methyl groups (δ 1.2–1.5 ppm) .

- 2D ¹H-¹⁵N HMBC : Resolves nitrogen environments in the oxazoline and carbazole moieties .

- Single-crystal X-ray diffraction : Provides absolute stereochemical confirmation (e.g., C–C bond lengths: ~1.48 Å; torsion angles <5°) .

Q. How can researchers screen for biological activity in early-stage studies?

Adapt protocols from triazole-carbazole hybrids:

- In vitro enzyme inhibition assays : Test against kinases or phosphatases at 10–100 µM concentrations .

- Antimicrobial screening : Use agar dilution methods (MIC values typically >50 µg/mL for Gram-positive bacteria) .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., IC₅₀ values >20 µM) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified and improved during synthesis?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to measure ee (>95% achievable with optimized catalysts) .

- Kinetic resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereocontrol .

- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration (e.g., positive peaks at 220–250 nm for S-enantiomers) .

Q. What experimental approaches resolve contradictions between computational and empirical data?

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray bond lengths/angles to validate models .

- Variable-temperature NMR : Identify dynamic effects (e.g., rotameric equilibria) that may distort NMR assignments .

- Isotopic labeling : Use ¹⁵N/²H isotopes to trace unexpected coupling patterns in HMBC or NOESY spectra .

Q. How can catalytic applications in asymmetric synthesis be evaluated?

Design benchmark reactions to test efficacy:

- Aldol reactions : Monitor enantioselectivity (e.g., ee >80%) using chiral GC/MS .

- Hydrogenation : Assess turnover frequency (TOF >100 h⁻¹) with Pd/C or Ru-based catalysts .

- Mechanistic probes : Use kinetic isotopic effects (KIE) or in-situ IR to study rate-determining steps .

Q. What strategies mitigate poor solubility in pharmacological assays?

- Co-solvent systems : Use DMSO:water (1:9 v/v) or cyclodextrin inclusion complexes to enhance bioavailability .

- Prodrug modification : Introduce hydrolyzable esters (e.g., acetyl groups) at the oxazoline methyl position .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Q. How is thermal stability assessed for long-term storage?

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures (>200°C for carbazole derivatives) .

- Thermogravimetric Analysis (TGA) : Confirm weight loss profiles (<5% mass loss at 150°C) .

- Storage recommendations : Use amber vials under argon at –20°C to prevent photodegradation .

Data Contradiction and Optimization

Q. Why might NMR and X-ray data disagree on conformation?

Q. How are reaction conditions optimized for scale-up without compromising yield?

- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (toluene vs. THF), and catalyst loading (1–5 mol%) to identify robust parameters .

- Continuous flow systems : Reduce reaction time from 24 h to <2 h with higher purity (>90%) .

- Green chemistry metrics : Prioritize atom economy (>70%) and E-factor (<5) for sustainable synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.